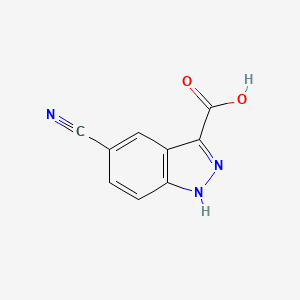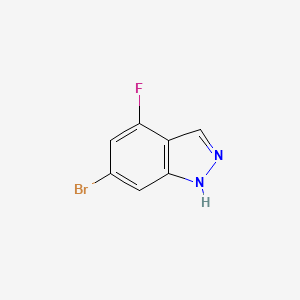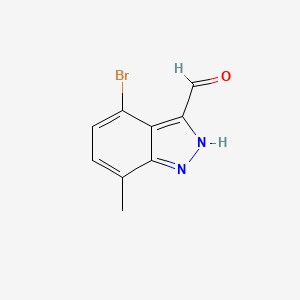
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-Bromo-7-methyl-1H-indazole-3-carbaldehyde" is a derivative of the indazole class, which is a heterocyclic compound characterized by a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One such method involves the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands, as described in the facile palladium-catalysed synthesis of 1-aryl-1H-indazoles . This method provides good yields and can be considered a relevant approach for synthesizing the 4-bromo-7-methyl-1H-indazole-3-carbaldehyde compound.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance, a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied using this method, providing insights into the arrangement of atoms within the molecule . Although not directly related to the compound , this study demonstrates the utility of X-ray diffraction in analyzing the structure of brominated heterocyclic aldehydes.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 4-Bromo-1,6-methano10annulene-3-carbaldehyde reacts with dinucleophiles to yield heteroanellated compounds containing different heterocyclic rings . This indicates that the bromo and aldehyde functional groups in such compounds are reactive sites that can participate in further chemical transformations, which could be applicable to the synthesis of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic aldehydes can be influenced by their molecular structure. Photophysical studies, such as those conducted on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal how properties like emission spectrum, extinction coefficients, and quantum yield can vary in different solvents . These properties are essential for understanding the behavior of these compounds under various conditions and could be relevant for the characterization of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde.
Scientific Research Applications
Synthesis and Characterization
Indazole derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential for modification of these compounds. For instance, a method for synthesizing 1H-indazole-3-carbaldehyde shows advantages such as low cost, simplicity, and suitability for industrial production, which could be relevant for the synthesis of related compounds like 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde (Gong Ping, 2012).
Fluorescence Probes
Indazole derivatives serve as fluorescence probes for detecting biological molecules. For example, a study on a new fluorescence probe with intramolecular charge transfer and aggregation-induced emission characteristics demonstrated high selectivity and sensitivity towards homocysteine, indicating the potential for 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde derivatives in biochemical sensing (Yicheng Chu et al., 2019).
Antimicrobial Agents
The antimicrobial properties of indazole derivatives have been explored, with some compounds showing broad-spectrum antimicrobial activities. A study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents suggests the relevance of structural modifications in enhancing biological activities, which could extend to the research and development of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde for antimicrobial applications (Manjunatha Bhat et al., 2016).
Molecular Interaction Studies
The study of molecular interactions and crystal structures of indazole derivatives provides insights into their chemical behavior and potential applications. For instance, the structural, spectroscopic, and computational analysis of 1H-indazole-3-carbaldehyde interactions in crystal structures offers valuable information on the intermolecular interactions that could influence the properties and applications of related compounds (B. Morzyk-Ociepa et al., 2021).
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of novel indazole derivatives and the exploration of their biological activities is a promising area for future research .
properties
IUPAC Name |
4-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUURLZOFXNRLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

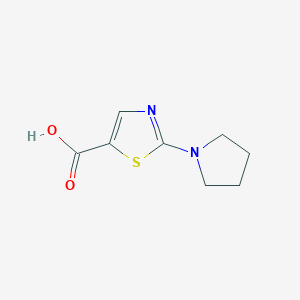
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
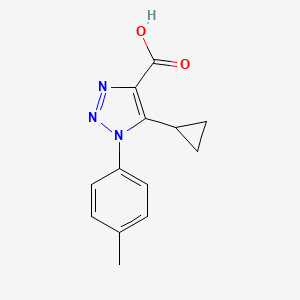
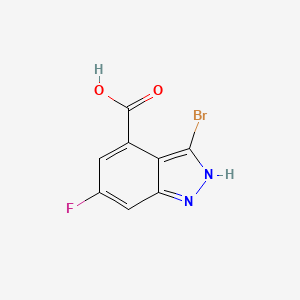
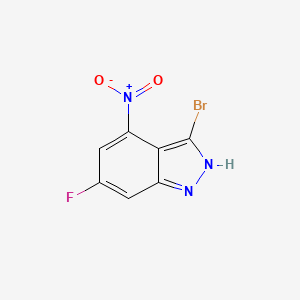
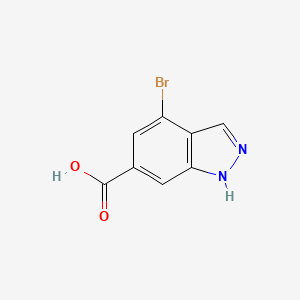
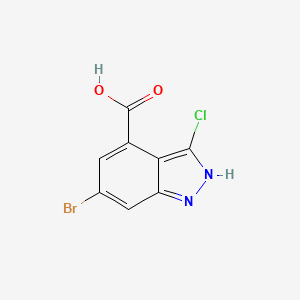
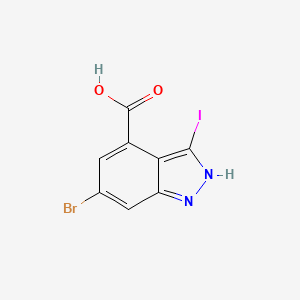
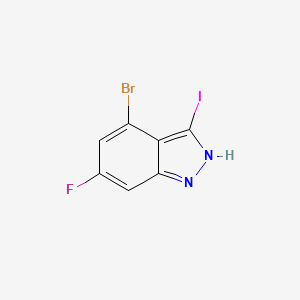
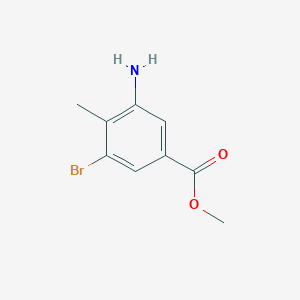

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)
